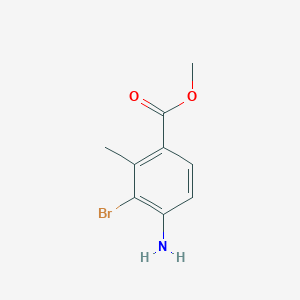

Methyl 4-amino-3-bromo-2-methylbenzoate

Description

Methyl 4-amino-3-bromo-2-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, an amino group at the 4-position, and a methyl group at the 2-position of the aromatic ring. The ester functional group enhances its solubility in organic solvents, while the amino group enables participation in acid-base chemistry, such as protonation under acidic conditions.

Properties

IUPAC Name |

methyl 4-amino-3-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEHULSXXMHFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-2-methylbenzoate typically involves the bromination of methyl 2-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor and adjust reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-2-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Nitration: Concentrated sulfuric acid and nitric acid.

Reduction: Tin(II) chloride or catalytic hydrogenation with palladium on carbon.

Oxidation: Potassium permanganate or chromium trioxide

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Reduction: Formation of this compound from the nitro precursor.

Oxidation: Formation of Methyl 4-amino-3-bromo-2-carboxybenzoate

Scientific Research Applications

Methyl 4-amino-3-bromo-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-amino-3-bromo-2-methylbenzoate, comparisons are drawn to analogous methyl esters with varying substituents, as exemplified in the provided evidence.

Structural and Functional Group Analysis

- Methyl Shikimate (): A cyclic ester derived from shikimic acid. Unlike the target compound, methyl shikimate lacks aromaticity and halogen/amino substituents but shares ester functionality. Its cyclic structure reduces conformational flexibility compared to the planar aromatic system of this compound.

- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a complex tricyclic framework. While both compounds are esters, the terpene backbone of sandaracopimaric acid methyl ester introduces significant hydrophobicity, contrasting with the polar amino and bromo groups in the target compound.

- Methyl Palmitate (): A saturated fatty acid methyl ester. Its linear aliphatic chain results in markedly lower melting and boiling points compared to the aromatic, substituted this compound.

Physicochemical Properties

Note: Molecular weights are calculated based on standard atomic masses.

Spectroscopic and Analytical Characteristics

- NMR Spectroscopy: The bromine atom in this compound would cause distinct deshielding in $ ^1H $ NMR (e.g., aromatic protons near Br) and a characteristic isotopic splitting pattern due to $ ^{79/81} $Br. This contrasts with methyl shikimate, where hydroxyl and cyclic ester groups dominate the NMR spectrum .

- Chromatography: The amino group may increase retention time in reverse-phase HPLC compared to nonpolar esters like methyl palmitate. Gas chromatography (GC) analysis, as used for resin esters (), would be less suitable for the target compound due to its lower volatility.

Biological Activity

Methyl 4-amino-3-bromo-2-methylbenzoate, also known by its chemical formula C9H10BrNO2, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- An amino group (-NH2)

- A bromine atom (Br)

- A methyl ester functional group (-COOCH3) attached to a benzene ring.

These functional groups contribute to its reactivity and interactions with biological targets.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the bromine atom may participate in halogen bonding. Such interactions can modulate enzyme activity, affecting various biochemical pathways.

Biological Activities

Research indicates that this compound has several potential biological activities:

-

Antioxidant Activity :

- It has been studied for its ability to inhibit glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which play critical roles in cellular defense against oxidative stress. In vitro studies demonstrated that certain derivatives exhibited Ki values indicating strong inhibition of these enzymes .

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development aimed at treating infections.

-

Anti-inflammatory Effects :

- The compound has been explored for potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

In Vitro Studies

A study examined the inhibitory effects of this compound derivatives on GR and GST. The results showed significant inhibition, with some derivatives demonstrating better efficacy than others. For instance:

- Compound 1 (methyl 4-amino-3-bromo-5-fluorobenzoate) had a Ki value of .

- Compound 5 (methyl 4-amino-2-nitrobenzoate) showed a Ki value of .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications to the bromine and amino groups significantly influence biological activity. Compounds with different substitutions were assessed for their binding affinities to GR and GST, highlighting the importance of specific functional groups in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-4-bromo-3-methylbenzoate | Different positioning of functional groups | Varies; less studied |

| Methyl 4-amino-3-bromobenzoate | Lacks methyl group on benzene ring | Moderate activity |

| Methyl 4-amino-2-methylbenzoate | Lacks bromine atom | Limited biological activity |

This compound stands out due to its unique combination of functional groups that enhance its reactivity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.